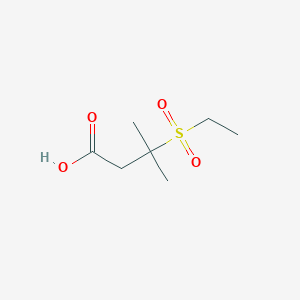

3-(Ethanesulfonyl)-3-methylbutyric acid

Description

3-(Ethanesulfonyl)-3-methylbutyric acid is a branched carboxylic acid derivative featuring an ethanesulfonyl (-SO₂CH₂CH₃) substituent at the 3-position of the butyric acid backbone. Sulfonyl groups are known for their electron-withdrawing effects, which can enhance the acidity of adjacent carboxylic acids and influence solubility and reactivity .

Properties

Molecular Formula |

C7H14O4S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

3-ethylsulfonyl-3-methylbutanoic acid |

InChI |

InChI=1S/C7H14O4S/c1-4-12(10,11)7(2,3)5-6(8)9/h4-5H2,1-3H3,(H,8,9) |

InChI Key |

DENZLQMMUYBHEG-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C(C)(C)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Parent Compound: 3-Methylbutyric Acid (Isovaleric Acid)

- Structure : Lacks the ethanesulfonyl group; features a methyl branch at the 3-position.

- Physical Properties : Liquid at room temperature, water solubility (25 g/L), and miscibility with organic solvents .

- Toxicity : Oral LD₅₀ in rats = 2 mL/kg .

- Applications: Used in flavoring agents and as a microbial volatile organic compound (VOC) in S. aureus and P. aeruginosa .

- Key Difference : The absence of the sulfonyl group results in lower acidity (pKa ~4.8) compared to sulfonated derivatives.

Sulfanyl and Sulfonyl Derivatives

Ester Derivatives

- Methyl 3-Hydroxy-3-methylbutanoate (CAS 6149-45-7): An ester with a hydroxyl group, reducing acidity (pKa ~12–14). Used in fragrances and polymer synthesis .

- Ethyl 3-Hydroxy-3-methylbutyrate (CAS 30385-86-5): Similar to the methyl ester but with longer alkyl chains, affecting volatility and lipid solubility .

Complex Substituents

- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid (CAS 40662-29-1): Features a quinone-like substituent. This structural complexity suggests applications in redox-active pharmaceuticals or agrochemicals .

N-Hydroxysuccinimide (NHS) Esters

- 3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric Acid NHS Ester (CAS C19H23NO6): Activated ester for bioconjugation. The ethanesulfonyl variant could offer tailored reactivity for peptide coupling or prodrug design .

Comparative Data Table

Research Findings and Implications

- Acidity and Reactivity : Sulfonyl groups enhance carboxylic acid acidity, making this compound a stronger acid than 3-methylbutyric acid. This property is critical in drug design for improving membrane permeability or binding to targets .

- Biological Activity : While 3-methylbutyric acid is a microbial metabolite, sulfonated derivatives may exhibit altered antimicrobial or enzyme-inhibitory profiles due to increased polarity and electronic effects .

- Synthetic Utility : Sulfonyl groups can be introduced via oxidation of thioethers or direct sulfonation, as suggested by methods for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.